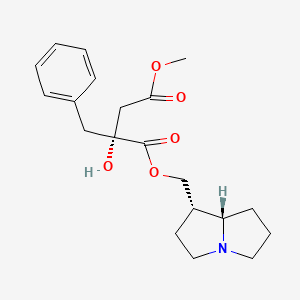
Phalaenopsine T
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Phalaenopsine T is a pyrrolizidine alkaloid with the molecular formula C20H27NO5. It is a natural product isolated from the orchid Phalaenopsis amabilis . This compound is known for its unique structure and biological activities, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
Phalaenopsine T can be synthesized through a series of chemical reactions involving the formation of pyrrolizidine rings. The synthetic route typically involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction between a suitable aldehyde and an amine can lead to the formation of the pyrrolizidine core, followed by further functionalization to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the Phalaenopsis amabilis orchid. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound .
化学反応の分析
Types of Reactions
Phalaenopsine T undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
科学的研究の応用
Phalaenopsine T has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of pyrrolizidine alkaloids.
Biology: The compound is studied for its role in plant defense mechanisms and its interactions with herbivores.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its anticancer and antimicrobial properties.
Industry: This compound is used in the development of natural pesticides and growth inhibitors
作用機序
Phalaenopsine T exerts its effects through various molecular targets and pathways. It is believed to interact with specific enzymes and receptors in biological systems, leading to its observed biological activities. The exact mechanism of action involves the inhibition of certain metabolic pathways, which can result in growth inhibition or cell death in target organisms .
類似化合物との比較
Phalaenopsine T is unique among pyrrolizidine alkaloids due to its specific structure and biological activities. Similar compounds include:
Retronecine: Another pyrrolizidine alkaloid with similar structural features but different biological activities.
Senecionine: Known for its hepatotoxic properties, it differs in its mechanism of action and toxicity profile.
Lycopsamine: Shares structural similarities but has distinct pharmacological properties
This compound stands out due to its unique combination of chemical reactivity and biological effects, making it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
23412-97-7 |
|---|---|
分子式 |
C20H27NO5 |
分子量 |
361.4 g/mol |
IUPAC名 |
1-O-[[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl] 4-O-methyl (2R)-2-benzyl-2-hydroxybutanedioate |
InChI |
InChI=1S/C20H27NO5/c1-25-18(22)13-20(24,12-15-6-3-2-4-7-15)19(23)26-14-16-9-11-21-10-5-8-17(16)21/h2-4,6-7,16-17,24H,5,8-14H2,1H3/t16-,17-,20+/m0/s1 |
InChIキー |
DGURJYWVIFRGSZ-ABSDTBQOSA-N |
SMILES |
COC(=O)CC(CC1=CC=CC=C1)(C(=O)OCC2CCN3C2CCC3)O |
異性体SMILES |
COC(=O)C[C@](CC1=CC=CC=C1)(C(=O)OC[C@@H]2CCN3[C@H]2CCC3)O |
正規SMILES |
COC(=O)CC(CC1=CC=CC=C1)(C(=O)OCC2CCN3C2CCC3)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the known biological activity of Phalaenopsine T?
A1: this compound has been shown to possess plant growth-inhibiting properties. [] This suggests it could potentially interfere with plant hormone pathways or other essential processes for plant growth and development.
Q2: What is the source of this compound?
A2: this compound is extracted from Phalaenopsis spp., a genus of orchids commonly known as moth orchids. [] Further research may investigate the specific species within the genus that yield higher concentrations of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















